2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0812037
InChI:
InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(2)19(13)25-11-18(23)22-20-21-17(12-26-20)15-7-9-16(24-3)10-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
SMILES:
CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Molecular Formula:
C20H20N2O3S
Molecular Weight:
368.5 g/mol
2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC0812037
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O3S |
|---|---|
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | 2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(2)19(13)25-11-18(23)22-20-21-17(12-26-20)15-7-9-16(24-3)10-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23) |
| Standard InChI Key | IFNRPRJSGXHKPX-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
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